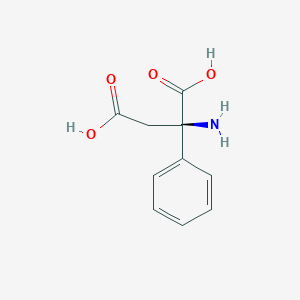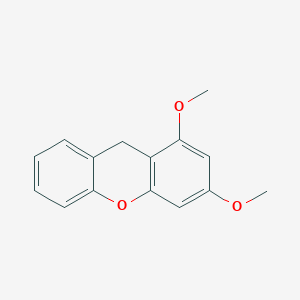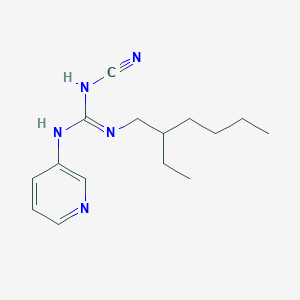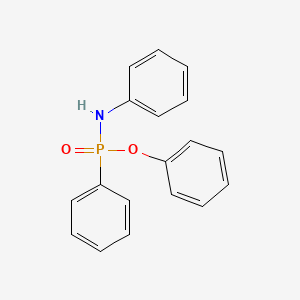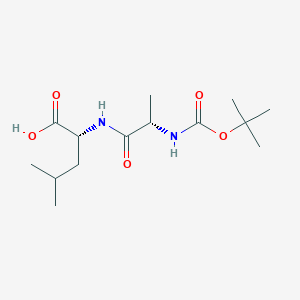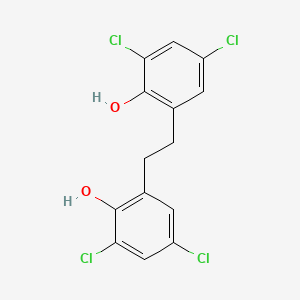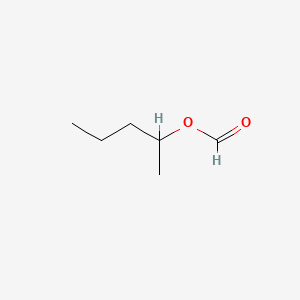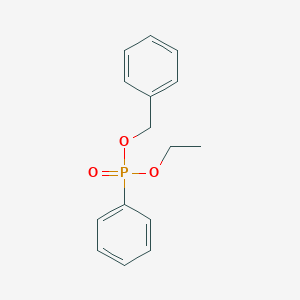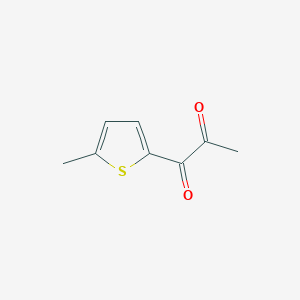methanimine N-oxide CAS No. 58581-42-3](/img/structure/B14617033.png)
N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide typically involves the oxidation of a tertiary amine to form the N-oxide. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions usually involve the use of a strong hydroxide base and hydrogen peroxide or a peroxyacid like m-CPBA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using reagents like carbon-supported molybdenum-dioxo catalyst and alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Carbon-supported molybdenum-dioxo catalyst, benzyl alcohol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the N-oxide can yield the corresponding amine, while oxidation can lead to further oxidized products.
Applications De Recherche Scientifique
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-oxides of other tertiary amines: These compounds share similar chemical properties and reactivity.
Benzylic compounds: Compounds with benzylic positions that undergo similar oxidation and substitution reactions.
Uniqueness
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide is unique due to its specific structure, which combines the properties of an N-oxide with a benzylic position. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
58581-42-3 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-(2-oxo-2-phenylmethoxyethyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C16H15NO3/c18-16(20-13-15-9-5-2-6-10-15)12-17(19)11-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clé InChI |
MLNKMOCFRSZLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C[N+](=CC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



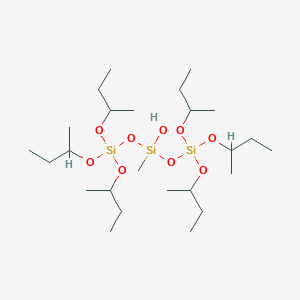
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
